Cas no 87173-03-3 (Tripalmitoyl pentapeptide)

Tripalmitoyl pentapeptide is a synthetic lipopeptide composed of a pentapeptide sequence conjugated with three palmitoyl chains, enhancing its lipid solubility and skin permeability. This modification improves its stability and bioavailability in cosmetic and dermatological formulations. The peptide moiety is designed to mimic natural skin proteins, promoting collagen synthesis and extracellular matrix support. Its lipophilic nature allows for deeper epidermal penetration, enhancing efficacy in anti-aging and skin-repair applications. Studies suggest it may modulate cellular signaling pathways linked to skin elasticity and hydration. Suitable for serums, creams, and anti-aging products, it offers a scientifically backed approach to improving skin texture and resilience.
Tripalmitoyl pentapeptide structure
Tripalmitoyl pentapeptide structure
商品名:Tripalmitoyl pentapeptide
CAS番号:87173-03-3
MF:C67H124N6O14S
メガワット:1269.7983
MDL:MFCD00237176
CID:873581
PubChem ID:135889

Tripalmitoyl pentapeptide 化学的及び物理的性質

名前と識別子

    • Mitogenic Pentapeptide
    • Mitogenic Pentapeptide,Pam3Cys-Ser-Ser-Asn-Ala-OH, Pam3CSSNA
    • Tripalmitoyl pentapeptide
    • Bppp-cssaa
    • P3C-Ssna
    • Pam3Cys-ser-ser-asn-ala
    • (2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid
    • S-(2,3-bis(palmitoyloxy)propyl)-N-palmitoyl-L-cysteinyl-L-seryl-L-seryl-L-asparaginyl-L-alanine
    • 2,3-Bis(palmitoyloxy)propyl-N-palmitoylpentapeptide
    • 2,3-Bis(palmitoyloxy)-2-propyl-N
    • 2,3-Bis(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinyl-seryl-seryl-asparaginyl-alanine
    • HY-148663
    • MFCD00237176
    • 2,3-Bis(palmitoyloxy)-2-propyl-N-palmitoyl-cys-ser-ser-asp-ala
    • S-[2,3-bis(palmitoyloxy)-(2rs) propyl]-N-palmitoylcysteinyl-seryl-seryl-asparaginyl-alanine
    • CS-0649991
    • 87173-03-3
    • Mitogenic Pentapeptide (PaM3-Cys-Ser-Ser-Asn-Ala-OH)
    • L-Alanine, N-(N2-(N-(N-(S-(2,3-bis((1-oxohexadecyl)oxy)propyl)-N-(1-oxohexadecyl)-L-cysteinyl)-L-seryl)-L-seryl)-L-asparaginyl)-
    • MDL: MFCD00237176
    • インチ: 1S/C67H124N6O14S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-60(77)70-58(66(83)73-57(49-75)65(82)72-56(48-74)64(81)71-55(47-59(68)76)63(80)69-53(4)67(84)85)52-88-51-54(87-62(79)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)50-86-61(78)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h53-58,74-75H,5-52H2,1-4H3,(H2,68,76)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,83)(H,84,85)/t53-,54?,55-,56-,57-,58-/m0/s1
    • InChIKey: LXPAYSRLFXJBQQ-NXCWWGNDSA-N
    • ほほえんだ: S(C([H])([H])[C@@]([H])(C(N([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])O[H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])[H])=O)C([H])([H])C(N([H])[H])=O)=O)=O)C([H])([H])O[H])=O)N([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 1268.88962382g/mol
  • どういたいしつりょう: 1268.88962382g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 9
  • 水素結合受容体数: 15
  • 重原子数: 88
  • 回転可能化学結合数: 65
  • 複雑さ: 1850
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 17
  • トポロジー分子極性表面積: 344

Tripalmitoyl pentapeptide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TP2336-100 mg
Tripalmitoyl pentapeptide
87173-03-3 98%
100mg
待询 2023-05-31
TargetMol Chemicals
TP2336-500 mg
Tripalmitoyl pentapeptide
87173-03-3 98%
500mg
待询 2023-05-31
abcr
AB477910-5 mg
Mitogenic Pentapeptide (PaM3-Cys-Ser-Ser-Asn-Ala-OH); .
87173-03-3
5mg
€959.50 2023-06-15
abcr
AB477910-5mg
Mitogenic Pentapeptide (PaM3-Cys-Ser-Ser-Asn-Ala-OH); .
87173-03-3
5mg
€1023.10 2025-02-16

Tripalmitoyl pentapeptide 関連文献

Tripalmitoyl pentapeptideに関する追加情報

Comprehensive Analysis of Tripalmitoyl Pentapeptide (CAS No. 87173-03-3): Properties, Applications, and Innovations

In the rapidly evolving field of bioactive peptides, Tripalmitoyl Pentapeptide (CAS No. 87173-03-3) has emerged as a compound of significant interest due to its unique structural properties and multifunctional applications. This synthetic lipopeptide, often referred to as Palmitoyl Oligopeptide or Lipid-Modified Pentapeptide, combines a peptide backbone with fatty acid chains, enhancing its stability and bioavailability. Researchers and formulators are increasingly exploring its potential in anti-aging skincare, cosmeceuticals, and biomedical research, aligning with current trends in personalized wellness and sustainable biotechnology.

The molecular structure of Tripalmitoyl Pentapeptide features three palmitic acid residues conjugated to a five-amino-acid sequence, a design that optimizes its interaction with cell membranes. This configuration is pivotal for its role in collagen synthesis stimulation and skin barrier repair, addressing common concerns like wrinkle reduction and skin elasticity. Recent studies highlight its synergy with hyaluronic acid and niacinamide, making it a staple in high-performance serums and dermal fillers. Consumers searching for "best peptide for firming skin" or "non-invasive anti-aging solutions" will find this compound particularly relevant.

From a biochemical perspective, CAS No. 87173-03-3 operates via fibroblast activation, promoting extracellular matrix remodeling. Its mechanism is often compared to Matrixyl and Argireline, though its lipid modification offers superior penetration. Innovations in nanocarrier delivery systems have further amplified its efficacy, a topic frequently queried in "peptide encapsulation technologies" searches. Additionally, its compatibility with vegan formulations caters to the growing demand for clean beauty products, a niche projected to grow by 12% annually through 2030.

Beyond cosmetics, Tripalmitoyl Pentapeptide shows promise in wound healing and tissue engineering, with preclinical data suggesting accelerated re-epithelialization. This dual applicability positions it as a candidate for "next-gen biomaterials", a trending keyword in biotech forums. Regulatory agencies classify it as non-toxic at standard concentrations, though patch testing is recommended for sensitive skin types—a detail often overlooked in "peptide safety profiles" discussions.

Market analytics reveal a surge in patents involving 87173-03-3, particularly in multifunctional anti-aging platforms. Formulators are advised to pair it with UV filters to prevent photo-degradation, addressing a common query on "peptide stabilization in sunscreens". As sustainability gains traction, manufacturers are also exploring green synthesis routes for this compound, reducing reliance on petrochemical precursors.

In conclusion, Tripalmitoyl Pentapeptide exemplifies the convergence of cosmetic science and molecular biology. Its versatility across dermatology, nutraceuticals, and regenerative medicine ensures its prominence in both academic literature and commercial formulations. For professionals seeking "evidence-based peptide therapies" or "cutting-edge skincare actives", this compound warrants rigorous consideration.

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Amadis Chemical Company Limited
(CAS:87173-03-3)Tripalmitoyl pentapeptide
A1197121
清らかである:99%
はかる:5mg
価格 ($):569.0